molecular formula C26H24N2O7 B11056072 4-[3-(3,4-dimethoxyphenyl)-5,7-dioxo-3a,4,4a,5,7,7a,8,8a-octahydro-6H-4,8-methano[1,2]oxazolo[4,5-f]isoindol-6-yl]phenyl acetate

4-[3-(3,4-dimethoxyphenyl)-5,7-dioxo-3a,4,4a,5,7,7a,8,8a-octahydro-6H-4,8-methano[1,2]oxazolo[4,5-f]isoindol-6-yl]phenyl acetate

Cat. No.: B11056072
M. Wt: 476.5 g/mol
InChI Key: TVMGXNWVTCMLQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-[3-(3,4-dimethoxyphenyl)-5,7-dioxo-3a,4,4a,5,7,7a,8,8a-octahydro-6H-4,8-methano[1,2]oxazolo[4,5-f]isoindol-6-yl]phenyl acetate” is a complex organic compound that features multiple functional groups, including methoxy, oxazolo, and isoindol moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “4-[3-(3,4-dimethoxyphenyl)-5,7-dioxo-3a,4,4a,5,7,7a,8,8a-octahydro-6H-4,8-methano[1,2]oxazolo[4,5-f]isoindol-6-yl]phenyl acetate” typically involves multi-step organic reactions. The starting materials might include 3,4-dimethoxybenzaldehyde and various intermediates that undergo cyclization, oxidation, and esterification reactions. Key steps may include:

    Cyclization: Formation of the oxazolo ring through a cyclization reaction.

    Oxidation: Introduction of the dioxo groups via oxidation reactions.

    Esterification: Formation of the acetate ester group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: Further oxidation of the methoxy groups to form aldehydes or carboxylic acids.

    Reduction: Reduction of the dioxo groups to form hydroxyl groups.

    Substitution: Nucleophilic or electrophilic substitution reactions on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Halogenating agents (e.g., bromine) or nitrating agents (e.g., nitric acid).

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, this compound can serve as a building block for more complex molecules. Its multiple functional groups allow for diverse chemical transformations.

Biology

Potential applications in biology include its use as a probe or ligand in biochemical assays. The compound’s structure may interact with specific proteins or enzymes.

Medicine

In medicinal chemistry, the compound could be explored for its pharmacological properties. Its unique structure might exhibit activity against certain diseases or conditions.

Industry

In materials science, the compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific application. For example, in a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxybenzaldehyde: A simpler compound with similar methoxy groups.

    Isoindoline derivatives: Compounds with similar isoindol structures.

    Oxazolo compounds: Compounds with similar oxazolo rings.

Uniqueness

The uniqueness of “4-[3-(3,4-dimethoxyphenyl)-5,7-dioxo-3a,4,4a,5,7,7a,8,8a-octahydro-6H-4,8-methano[1,2]oxazolo[4,5-f]isoindol-6-yl]phenyl acetate” lies in its complex structure, which combines multiple functional groups and rings

Properties

Molecular Formula

C26H24N2O7

Molecular Weight

476.5 g/mol

IUPAC Name

[4-[5-(3,4-dimethoxyphenyl)-9,11-dioxo-3-oxa-4,10-diazatetracyclo[5.5.1.02,6.08,12]tridec-4-en-10-yl]phenyl] acetate

InChI

InChI=1S/C26H24N2O7/c1-12(29)34-15-7-5-14(6-8-15)28-25(30)20-16-11-17(21(20)26(28)31)24-22(16)23(27-35-24)13-4-9-18(32-2)19(10-13)33-3/h4-10,16-17,20-22,24H,11H2,1-3H3

InChI Key

TVMGXNWVTCMLQN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)N2C(=O)C3C4CC(C3C2=O)C5C4C(=NO5)C6=CC(=C(C=C6)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.